molecular formula C8H10N2O2 B14835478 2-(Aminomethyl)-3-hydroxybenzamide

2-(Aminomethyl)-3-hydroxybenzamide

Cat. No.: B14835478
M. Wt: 166.18 g/mol
InChI Key: ASUMKQICIWOKPC-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-3-hydroxybenzamide is a benzamide derivative characterized by an aminomethyl (–CH₂NH₂) substituent at the ortho position and a hydroxyl (–OH) group at the meta position relative to the benzamide core.

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

2-(aminomethyl)-3-hydroxybenzamide

InChI

InChI=1S/C8H10N2O2/c9-4-6-5(8(10)12)2-1-3-7(6)11/h1-3,11H,4,9H2,(H2,10,12)

InChI Key

ASUMKQICIWOKPC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)O)CN)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)-3-hydroxybenzamide typically involves the reaction of 3-hydroxybenzoic acid with formaldehyde and ammonia. The reaction proceeds through a Mannich reaction, where the hydroxyl group of the benzoic acid reacts with formaldehyde and ammonia to form the aminomethyl group.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure consistent reaction conditions and high yields. The reaction is typically carried out in the presence of a catalyst, such as a Lewis acid, to enhance the reaction rate and selectivity.

Types of Reactions:

    Oxidation: The hydroxyl group in this compound can undergo oxidation to form a quinone derivative.

    Reduction: The compound can be reduced to form 2-(aminomethyl)-3-hydroxycyclohexanone.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like halides (Cl-, Br-) or amines can be used under basic conditions.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: 2-(aminomethyl)-3-hydroxycyclohexanone.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-(Aminomethyl)-3-hydroxybenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-3-hydroxybenzamide involves its interaction with specific molecular targets in biological systems. The aminomethyl group can form hydrogen bonds with enzymes or receptors, modulating their activity. The hydroxyl group can participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

  • Structure : Features a 3-methylbenzamide core with a bulky 2-hydroxy-1,1-dimethylethyl substituent on the amide nitrogen.
  • Synthesis: Prepared via reaction of 3-methylbenzoyl chloride/acid with 2-amino-2-methyl-1-propanol.
  • Key Properties: Contains an N,O-bidentate directing group, enabling participation in metal-catalyzed C–H bond functionalization reactions. This contrasts with 2-(Aminomethyl)-3-hydroxybenzamide, where the aminomethyl group may act as a stronger chelating agent due to its primary amine functionality .

N-(2-Aminoethyl)-3-{2-[(2-Aminoethyl)amino]-2-oxoethyl}-2-hydroxybenzamide

  • Structure: A more complex derivative with an additional aminoethyl-amide chain at the 3-position.
  • Relevance: Designed as a chemical model for hydrolase enzymes, leveraging its hydroxyl and amine groups to mimic enzymatic active sites. This highlights the versatility of 2-hydroxybenzamide scaffolds in biomimetic chemistry, though the simpler structure of this compound may limit its catalytic scope compared to this analogue .

Amino Acid-Coupled Benzimidazole Derivatives

  • Examples: 2-(((1H-Benzo[d]imidazol-2-yl)methyl)amino)propanoic acid (3a) and related compounds.
  • Key Differences: These compounds incorporate benzimidazole rings and amino acid side chains, enhancing water solubility and biological activity (e.g., enzyme inhibition). In contrast, this compound lacks heterocyclic moieties, which may reduce its solubility in polar solvents but improve stability in organic phases .

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